(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Overview
Description
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on related compounds such as "(4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone" has been conducted to understand their crystal structure, which is crucial for drug design and understanding molecular interactions. For instance, the study by Revathi et al. (2015) explores the crystal structure of an adduct of hydroxypiperidin-1-yl and piperidin-1-yl substituents, highlighting the significance of hydrogen bonds in forming molecular chains, which could imply similar structural properties for "(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone" (Revathi et al., 2015).
Drug Discovery and Design
Compounds with the hydroxypiperidin-1-yl motif are often explored in the context of drug discovery for various therapeutic areas. For example, the discovery of Soticlestat, a potent inhibitor for cholesterol 24-hydroxylase, involves the design of 4-arylpyridine derivatives, indicating the relevance of such structural components in medicinal chemistry (Koike et al., 2021).
Synthetic Pathways and Chemical Synthesis
Studies on the synthesis of related compounds provide insight into the chemical synthesis pathways that might be applicable to the target compound. Zhou et al. (2009) developed an efficient synthesis method for a BACE1 inhibitor, showcasing the relevance of fluoro-substituted compounds in developing treatments for diseases like Alzheimer's (Zhou et al., 2009).
Nonlinear Optical Materials
Research on nonlinear optical materials often explores the properties of compounds with specific structural motifs. Revathi et al. (2018) studied the crystal growth and characterization of a piperidine derivative, revealing its potential in nonlinear optical applications (Revathi et al., 2018).
Mechanism of Action
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many biologically active compounds . Piperidine derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Without specific information on the compound, it’s difficult to predict its exact mode of action. Given the presence of a piperidine nucleus, it’s possible that it might interact with various enzymes, receptors, or other proteins in the body, leading to its therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Without specific information on the compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the biological activities associated with piperidine derivatives, it’s possible that it might have a range of effects depending on its specific targets .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-8(6-13-7-9)11(16)14-3-1-10(15)2-4-14/h5-7,10,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUWFZAXPVJOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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